molecular formula C18H16ClFN2O2S B11305819 N-(3-chloro-4-fluorophenyl)-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide

N-(3-chloro-4-fluorophenyl)-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide

Cat. No.: B11305819
M. Wt: 378.8 g/mol
InChI Key: IVVPCNJBFLLENI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a sulfanyl-acetamide derivative featuring:

  • Aryl group: A 3-chloro-4-fluorophenyl substituent attached to the acetamide nitrogen.
  • Sulfur-linked heterocycle: A 2-hydroxy-4,5-dihydro-3H-1-benzazepine ring (a seven-membered nitrogen-containing bicyclic structure) connected via a sulfanyl group. The benzazepine moiety may confer unique conformational flexibility compared to simpler heterocycles like triazoles or oxadiazoles .

Properties

Molecular Formula

C18H16ClFN2O2S

Molecular Weight

378.8 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[(2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C18H16ClFN2O2S/c19-13-9-12(6-7-14(13)20)21-17(23)10-25-16-8-5-11-3-1-2-4-15(11)22-18(16)24/h1-4,6-7,9,16H,5,8,10H2,(H,21,23)(H,22,24)

InChI Key

IVVPCNJBFLLENI-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2NC(=O)C1SCC(=O)NC3=CC(=C(C=C3)F)Cl

Origin of Product

United States

Biological Activity

N-(3-chloro-4-fluorophenyl)-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including antimicrobial, antioxidant, and anticancer properties, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a chloro-fluoro-substituted phenyl ring and a benzazepine moiety linked through a sulfanyl group. The molecular formula and structural representation can be summarized as follows:

Property Details
Molecular Formula C15H15ClF2N2O2S
Molecular Weight 360.81 g/mol
Chemical Structure Chemical Structure

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of various derivatives related to the compound. For instance, a study on bis-chloroacetamide derivatives revealed significant antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa. The most potent derivative exhibited inhibition rates of 83.4% and 78.8%, respectively . This suggests that structural modifications similar to those in this compound could enhance antimicrobial efficacy.

Antioxidant Activity

The antioxidant potential of compounds related to this class has also been documented. A specific sulfide derivative demonstrated an inhibition ratio of 85.9% in antioxidant assays, comparable to L-ascorbic acid . This indicates that the compound may possess significant antioxidant properties, which are crucial for mitigating oxidative stress-related diseases.

Anticancer Activity

The anticancer potential of related compounds has been extensively studied. For example, derivatives with similar structural motifs have shown promising cytotoxic effects against various cancer cell lines, including breast carcinoma (MCF-7) and lung carcinoma (A549). Notably, some compounds exhibited half-maximal effective concentration (EC50) values significantly lower than standard chemotherapeutics like doxorubicin .

Case Study: Structure-Activity Relationship (SAR)

A thorough investigation into the structure-activity relationship of thiadiazole derivatives revealed that substituents like chloro and fluoro groups enhance biological activity. Compounds with these modifications demonstrated improved anticancer activity through mechanisms involving apoptosis induction via caspase activation pathways .

In Vivo Studies

In vivo studies are essential for confirming the biological activities observed in vitro. Research indicates that certain derivatives can inhibit tumor growth in animal models, supporting their potential as therapeutic agents .

Comparison with Similar Compounds

Structural Variations in Sulfanyl-Acetamide Derivatives

The compound shares a common N-(3-chloro-4-fluorophenyl)acetamide backbone with several analogs, differing in the sulfur-linked heterocycle and substituents. Key examples include:

Compound Name Heterocycle/Substituent Molecular Weight (g/mol) Key Structural Features Evidence ID
N-(3-chloro-4-fluorophenyl)-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide 2-hydroxy-4,5-dihydro-3H-1-benzazepine Not reported Benzazepine ring with hydroxyl group; potential for intramolecular hydrogen bonding
N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8t) 5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazole 428.5 Indole-oxadiazole hybrid; bulky aromatic substituent
N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide 4,6-diaminopyrimidine Not reported Pyrimidine with amino groups; potential for hydrogen bonding
N-(3-chloro-4-fluorophenyl)-2-[[5-(furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide 5-(furan-2-yl)-4-methyl-1,2,4-triazole 366.8 Furan-triazole hybrid; electron-rich due to oxygen in furan
N-(3-chloro-4-fluorophenyl)-2-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]acetamide 2,3,4,5,6-pentafluorophenyl 385.7 Highly fluorinated aromatic group; increased lipophilicity

Key Observations :

  • The benzazepine-containing compound is distinct due to its bicyclic structure, which may enhance conformational flexibility compared to planar heterocycles like triazoles or oxadiazoles.
  • Fluorine and chlorine substituents are common across analogs, likely influencing electronic properties and metabolic stability.

Physicochemical Properties

Data from analogs highlight trends in solubility, stability, and molecular interactions:

Property Target Compound 8t (Indole-oxadiazole) Pentafluorophenyl Analog Furan-Triazole Analog
Molecular Weight Not reported 428.5 385.7 366.8
Predicted Density Not reported Not reported Not reported 1.50 ± 0.1 g/cm³
pKa Not reported Not reported Not reported 11.30 ± 0.70
Melting Point Not reported Brown amorphous solid Not reported Not reported

Notes:

  • The furan-triazole analog () has a relatively low pKa (~11.3), suggesting moderate basicity.
  • Bulky substituents (e.g., indole-oxadiazole in 8t) may reduce solubility compared to smaller heterocycles.

Inferences :

  • The indole-oxadiazole hybrids () show multi-target activity, suggesting the target compound may also exhibit broad bioactivity if screened.
  • Fluorinated analogs () could guide optimization for pesticidal or CNS-targeted applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.